Pim1-IN-1

PIM kinase selectivity Isoform profiling Kinase inhibitor

PIM1-IN-1 is a small molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases. It is characterized as a potent and highly selective inhibitor of the PIM1 and PIM3 isoforms, with significantly reduced activity against PIM2.

Molecular Formula C25H30N8O2
Molecular Weight 474.6 g/mol
Cat. No. B10828000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePim1-IN-1
Molecular FormulaC25H30N8O2
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCOCCN1CCOC2=C1C=NN3C2=NN=C3C4=NC5=C(C=CC=C5NCC6CCNCC6)C=C4
InChIInChI=1S/C25H30N8O2/c1-34-13-11-32-12-14-35-23-21(32)16-28-33-24(30-31-25(23)33)20-6-5-18-3-2-4-19(22(18)29-20)27-15-17-7-9-26-10-8-17/h2-6,16-17,26-27H,7-15H2,1H3
InChIKeyBKDLGAKRAHVMNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pim1-IN-1: A Highly Selective PIM1/3 Kinase Inhibitor for Targeted Oncogenic Signaling Research


PIM1-IN-1 is a small molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases. It is characterized as a potent and highly selective inhibitor of the PIM1 and PIM3 isoforms, with significantly reduced activity against PIM2 [1]. The compound demonstrates the ability to inhibit the phosphorylation of BAD, a downstream target of PIM kinases, and does not show detectable activity against the related kinase FLT3 or the hERG potassium channel . These properties position PIM1-IN-1 as a valuable tool compound for dissecting PIM1/3-specific functions in cancer biology and other PIM-driven pathological states [1].

Beyond Pan-PIM Inhibition: Why the Specific Selectivity Profile of Pim1-IN-1 is Critical for Defining PIM1/3-Driven Biology


The PIM kinase family consists of three highly homologous isoforms (PIM1, PIM2, PIM3) with both overlapping and distinct biological functions. Consequently, the use of pan-PIM inhibitors can obscure isoform-specific roles, leading to confounding results or off-target effects. For instance, while pan-PIM inhibitors like PIM447 or AZD1208 potently suppress all three isoforms [1], PIM1-IN-1 offers a distinct selectivity window, exhibiting over 70-fold greater potency for PIM1 over PIM2 [2]. This differential selectivity is crucial for experiments aiming to attribute a biological outcome specifically to PIM1 or PIM3, as opposed to a consequence of broad PIM family blockade. Substituting PIM1-IN-1 with a pan-inhibitor or a less-selective analog like SMI-4a would therefore fundamentally alter the experimental question and the interpretation of the resulting data.

Quantitative Differentiation of Pim1-IN-1: A Comparative Evidence Guide for Informed Procurement


Enhanced PIM1 Selectivity Over PIM2 Compared to Early-Generation Inhibitor SMI-4a

PIM1-IN-1 demonstrates a superior selectivity window for PIM1 over PIM2 compared to the early-generation inhibitor SMI-4a (TCS PIM-1 4a). The IC50 for PIM2 is more than 790-fold higher than for PIM1 for PIM1-IN-1, whereas SMI-4a shows a less than 6-fold difference [1]. This higher degree of selectivity allows for more precise interrogation of PIM1-specific signaling without the confounding effects of PIM2 inhibition.

PIM kinase selectivity Isoform profiling Kinase inhibitor

Superior PIM1/PIM3 Selectivity Profile vs. Early PIM Inhibitor TCS PIM-1 1

When compared to the first-generation PIM1 inhibitor TCS PIM-1 1 (SC 204330), PIM1-IN-1 offers a distinct advantage through its potent inhibition of PIM3 (IC50 = 70 nM) [1]. TCS PIM-1 1 is reported to have negligible activity against PIM2 and PIM3 (IC50 > 20,000 nM) . For researchers investigating pathways where PIM3 plays a significant role, such as in certain solid tumors, PIM1-IN-1 provides a dual PIM1/3 inhibitory profile that TCS PIM-1 1 cannot replicate.

Kinase selectivity PIM3 inhibition Chemical probe

Cellular Antiproliferative Activity in SKMEL-19 Melanoma Cells

PIM1-IN-1 demonstrates dose-dependent antiproliferative activity in the SKMEL-19 melanoma cell line. Treatment with the compound resulted in a GI50 value of 1.48 µM . Furthermore, exposure of SKMEL-19 cells to concentrations of 2.5, 5, and 10 µM for 24 hours led to a dose-dependent induction of apoptosis and cell cycle regulation . While direct comparative GI50 data for other PIM inhibitors in this specific cell line are not available, this establishes a quantitative benchmark for PIM1-IN-1's functional activity.

Cellular potency Melanoma Antiproliferative

Acceptable In Vivo Clearance for Pharmacodynamic Studies

For in vivo applications, PIM1-IN-1 exhibits an acceptable plasma clearance rate in BALB-C mice. The compound demonstrated a clearance value of 1.26 L/h/kg . This pharmacokinetic parameter is a crucial differentiator from other in-class tool compounds that may have unfavorable PK properties (e.g., very high clearance) that limit their utility in animal models. This data confirms that PIM1-IN-1 possesses a PK profile suitable for short-term in vivo target engagement or efficacy studies.

Pharmacokinetics In vivo Drug metabolism

Demonstrated Synergistic Potential in Combination Therapy

PIM1-IN-1 has been shown to exhibit a significant synergistic effect when combined with different antitumoral agents across various tumor cell lines . This is a key differentiator from compounds that have not demonstrated such potential for enhanced efficacy in combination. While the report by Martínez-González et al. [1] does not detail specific combinations for PIM1-IN-1, related studies with the PIM inhibitor SMI-4a have shown strong synergy with mTORC1 and Notch pathway inhibitors [2]. This suggests that PIM1-IN-1, as a more selective PIM1/3 inhibitor, may be a valuable tool for investigating rational combination strategies to overcome resistance or enhance therapeutic response.

Combination therapy Synergy Drug resistance

Key Research Application Scenarios for Pim1-IN-1 Driven by its Unique Selectivity Profile


Dissecting PIM1-Specific Signaling in Hematologic Malignancies

PIM1-IN-1's high selectivity for PIM1 over PIM2 (>790-fold) makes it the preferred tool for studying PIM1-dependent pathways in hematologic cancers like acute myeloid leukemia (AML) and precursor T-cell lymphoblastic leukemia/lymphoma (pre-T-LBL/T-ALL), where PIM1 overexpression is frequently observed. Using PIM1-IN-1 instead of a pan-inhibitor like AZD1208 or PIM447 allows for the unambiguous attribution of biological effects (e.g., apoptosis induction, cell cycle arrest) specifically to PIM1 inhibition, without confounding effects from PIM2 or PIM3 blockade [1].

Investigating PIM1/3-Driven Oncogenic Signaling in Solid Tumors

In solid tumor models such as melanoma and prostate cancer, where both PIM1 and PIM3 are implicated in disease progression and therapy resistance, the dual PIM1/3 inhibitory profile of PIM1-IN-1 (IC50s of 7 nM and 70 nM, respectively) offers a unique advantage [1]. This compound allows researchers to simultaneously target both relevant isoforms without the added complexity of PIM2 inhibition. This is a clear advantage over ultra-selective PIM1-only inhibitors like TCS PIM-1 1 (which is inactive against PIM3) or pan-inhibitors that hit all three [2].

In Vivo Target Engagement and Pharmacodynamic Studies

The documented in vivo clearance of 1.26 L/h/kg in BALB-C mice positions PIM1-IN-1 as a viable candidate for short-term pharmacodynamic (PD) studies [1]. This pharmacokinetic property differentiates it from other tool compounds that may have been abandoned due to poor PK. Researchers can confidently use PIM1-IN-1 in mouse models to measure target engagement biomarkers, such as the inhibition of BAD phosphorylation (EC50 = 262 nM in vitro) , providing a crucial link between in vitro potency and in vivo mechanism of action.

Exploring Rational Combination Strategies to Overcome Therapeutic Resistance

Given the observed synergy between PIM inhibitors and agents targeting parallel pathways like mTORC1, ERK, and Notch, PIM1-IN-1 is a strategic asset for combination therapy research [1]. Its well-defined selectivity profile makes it an ideal tool to deconvolve which PIM isoforms (PIM1 and PIM3) are responsible for driving resistance to standard-of-care agents (e.g., cisplatin, doxorubicin) or targeted therapies (e.g., MEK inhibitors). Studies using PIM1-IN-1 can identify optimal, rational combinations that may overcome resistance mechanisms and inform future therapeutic development .

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